N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride
CAS No.: 1361112-18-6
Cat. No.: VC2714849
Molecular Formula: C8H15ClN4O2
Molecular Weight: 234.68 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride - 1361112-18-6](/images/structure/VC2714849.png)
Specification
CAS No. | 1361112-18-6 |
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Molecular Formula | C8H15ClN4O2 |
Molecular Weight | 234.68 g/mol |
IUPAC Name | N-[2-(5-aminopyrazol-1-yl)ethyl]-2-methoxyacetamide;hydrochloride |
Standard InChI | InChI=1S/C8H14N4O2.ClH/c1-14-6-8(13)10-4-5-12-7(9)2-3-11-12;/h2-3H,4-6,9H2,1H3,(H,10,13);1H |
Standard InChI Key | YRMIMCTXUSZIAK-UHFFFAOYSA-N |
SMILES | COCC(=O)NCCN1C(=CC=N1)N.Cl |
Canonical SMILES | COCC(=O)NCCN1C(=CC=N1)N.Cl |
Introduction
Chemical Structure and Classification
N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride belongs to the aminopyrazole family, specifically featuring a 5-amino-pyrazole ring connected to a methoxy-acetamide moiety through an ethyl linker. The compound exists as a hydrochloride salt, which enhances its stability and solubility in aqueous media.
The basic structural components include:
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A 5-amino-pyrazole heterocyclic core
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An ethyl linker connecting the pyrazole to the acetamide group
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A 2-methoxy-acetamide moiety
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A hydrochloride counter-ion
This compound shares structural similarities with other pyrazole derivatives that have demonstrated diverse biological activities, including anti-inflammatory, antimicrobial, and neurological properties .
Synthetic Approaches
General Synthesis of 5-Aminopyrazoles
The synthesis of N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride likely follows established pathways for producing 5-aminopyrazole derivatives. Based on literature precedents, several synthetic routes can be proposed:
Hydrazine-Based Cyclization
A common approach to synthesizing 5-aminopyrazoles involves the reaction of hydrazines with α-cyanoacetophenones or similar precursors. This reaction typically proceeds via the formation of hydrazones, which subsequently undergo cyclization :
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Nucleophilic attack of the terminal nitrogen of hydrazine on the carbonyl carbon
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Formation of hydrazone intermediates
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Cyclization by attack of the other nitrogen on the nitrile carbon
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Production of the 5-aminopyrazole core
This general approach has been well-documented for the synthesis of various 5-amino-1-heteroarylpyrazoles in the literature .
Functionalization of the Pyrazole Core
After establishing the 5-aminopyrazole core, subsequent functionalization would involve:
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N-alkylation with an appropriate ethyl linker
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Introduction of the methoxy-acetamide group
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Salt formation through treatment with hydrochloric acid
The reaction conditions typically employ ethanol or similar solvents, often with heating at reflux conditions for several hours, followed by recrystallization to obtain pure product .
Physical and Chemical Properties
Physical Properties
Table 1. Predicted Physical Properties of N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride
Property | Value (Predicted) |
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Molecular Weight | ~247.69 g/mol (free base) + 36.46 g/mol (HCl) |
Physical Appearance | White to off-white crystalline powder |
Solubility | Soluble in water, methanol, and ethanol; sparingly soluble in non-polar solvents |
Melting Point | Approximately 190-210°C |
Log P | 0.2-0.7 (estimated) |
Spectroscopic Characteristics
Based on similar pyrazole derivatives, the following spectroscopic features would be expected:
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IR Spectroscopy: Characteristic bands at 3300-3400 cm⁻¹ (NH, NH₂), 1640-1680 cm⁻¹ (C=O of amide), and 1550-1600 cm⁻¹ (C=N of pyrazole) .
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¹H NMR Spectroscopy: Signals would likely include:
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Mass Spectrometry: The molecular ion peak would be expected at m/z corresponding to the molecular weight of the free base, with fragmentation patterns characteristic of pyrazole derivatives .
Biological Activities and Applications
Other Applications
Beyond pharmaceutical applications, pyrazole derivatives with similar structures have demonstrated utility as:
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Corrosion Inhibitors: N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide has shown effective corrosion inhibition for C38 steel in acidic environments .
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Agrochemical Agents: Similar structures have applications in crop protection .
Structure-Activity Relationships
The biological and physicochemical properties of N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride are likely influenced by key structural features:
Key Functional Groups and Their Contributions
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5-Amino group on pyrazole:
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Enhances hydrogen bonding capabilities
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Serves as a potential site for further functionalization
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Contributes to water solubility
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Pyrazole ring:
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Provides a rigid, planar heterocyclic scaffold
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Contributes to binding affinity to biological targets
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Offers sites for π-stacking interactions
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Methoxy-acetamide moiety:
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The methoxy group increases lipophilicity
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The acetamide provides hydrogen bond donor/acceptor capabilities
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May influence metabolic stability
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Ethyl linker:
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Provides conformational flexibility
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Optimizes spatial arrangement between pharmacophores
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Comparison with Related Compounds
Table 2. Comparison of N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride with Structurally Related Compounds
Future Research Directions
Synthesis Optimization
Future research could focus on developing more efficient and environmentally friendly synthetic routes, such as:
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Microwave-assisted synthesis to reduce reaction times and improve yields
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Green chemistry approaches using more sustainable solvents and reagents
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Flow chemistry methods for scalable production
Expanded Applications
Based on the properties of similar compounds, potential areas for exploration include:
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Development as targeted therapeutics for specific inflammatory conditions
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Investigation of binding affinity to novel biological targets
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Exploration as building blocks for more complex bioactive molecules
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